N-Tert-butylacrylamide

描述

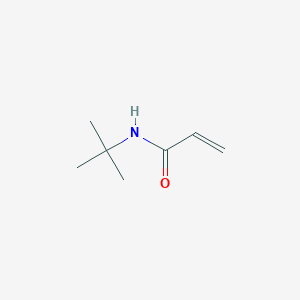

Structure

3D Structure

属性

IUPAC Name |

N-tert-butylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-5-6(9)8-7(2,3)4/h5H,1H2,2-4H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHJDMUEHUHAJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25267-41-8 | |

| Record name | Poly(N-tert-butylacrylamide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25267-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1040114 | |

| Record name | tert-Butylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals | |

| Record name | 2-Propenamide, N-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

107-58-4 | |

| Record name | tert-Butylacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butylacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-TERT-BUTYLACRYLAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenamide, N-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-butylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-TERT-BUTYLACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ13FSH48K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Tert-butylacrylamide via the Ritter Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-tert-butylacrylamide (NTBA) through the Ritter reaction. NTBA is a valuable monomer in polymer chemistry, finding applications in areas ranging from personal care products to the oil and gas industry. The Ritter reaction offers a direct and efficient method for its production. This document details the underlying chemistry, experimental protocols, and key quantitative data to support laboratory and process development efforts.

Introduction to the Ritter Reaction

The Ritter reaction is a chemical transformation that converts a nitrile into an N-alkyl amide using an electrophilic alkylating agent in the presence of a strong acid.[1][2][3] The reaction proceeds via the formation of a stable carbocation, which is then attacked by the nucleophilic nitrogen of the nitrile. Subsequent hydrolysis of the resulting nitrilium ion yields the corresponding amide.[1][2][4] For the synthesis of this compound, the tert-butyl carbocation can be generated from precursors such as tert-butyl alcohol, isobutylene, or tert-butyl acetate (B1210297).[1][5][6]

Reaction Mechanism

The synthesis of this compound via the Ritter reaction using tert-butyl alcohol and acrylonitrile (B1666552) in the presence of a strong acid (e.g., sulfuric acid) proceeds through the following steps:

-

Protonation of Alcohol: The strong acid protonates the hydroxyl group of tert-butyl alcohol, forming a good leaving group (water).

-

Formation of Carbocation: The protonated alcohol loses a molecule of water to form a stable tert-butyl carbocation.

-

Nucleophilic Attack by Nitrile: The lone pair of electrons on the nitrogen atom of acrylonitrile attacks the electrophilic tert-butyl carbocation, forming a nitrilium ion intermediate.

-

Hydrolysis: The nitrilium ion is then hydrolyzed by water (present in the reaction medium or added during workup) to form this compound.

Quantitative Data Presentation

The yield and efficiency of the Ritter reaction for this compound synthesis are influenced by various factors including the choice of tert-butyl source, catalyst, reaction temperature, and time. The following table summarizes key quantitative data from different reported methodologies.

| Tert-Butyl Source | Nitrile | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield/Conversion | Reference |

| tert-Butyl Acetate | Various nitriles | Sulfuric Acid | tert-Butyl Acetate | 42 | 2 | 88-95% | [6] |

| tert-Butyl Alcohol | Acrylonitrile | Not Specified | Not Specified | Not Specified | Not Specified | 87% | [5] |

| Not Specified | Acrylonitrile | [EPy][HSO4] | Ionic Liquid | 50 | 6 | 85.6% (conversion) | [7] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound via the Ritter reaction.

Protocol 1: Synthesis using tert-Butyl Acetate and Sulfuric Acid

This protocol is adapted from the work of Reddy (2003) and offers high yields.[6]

Materials:

-

Acrylonitrile

-

tert-Butyl acetate

-

Concentrated sulfuric acid (98%)

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine acrylonitrile (1.0 eq) and tert-butyl acetate (1.5 eq).

-

Begin stirring the mixture and cool it in an ice bath.

-

Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the stirred mixture via a dropping funnel, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 42 °C.

-

Maintain the reaction at this temperature for 2 hours, monitoring the progress by a suitable method (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

The crude this compound will precipitate as a white solid.

-

Collect the solid by vacuum filtration and wash it with cold deionized water.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as warm, dry benzene (B151609) or an ethanol/water mixture.[5]

-

Dry the purified crystals under vacuum to obtain this compound.

Protocol 2: Synthesis using tert-Butyl Alcohol

This protocol is a more traditional approach to the Ritter reaction for NTBA synthesis.[5]

Materials:

-

Acrylonitrile

-

tert-Butyl alcohol

-

Concentrated sulfuric acid (98%)

-

Ice

-

Saturated sodium bicarbonate solution or other suitable base

-

Deionized water

-

Benzene (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

Procedure:

-

To a round-bottom flask containing acrylonitrile, add tert-butyl alcohol.

-

Cool the mixture in an ice bath with stirring.

-

Slowly add concentrated sulfuric acid dropwise to the cooled and stirred mixture.

-

After the addition is complete, allow the reaction to proceed, monitoring as necessary.

-

Once the reaction is complete, carefully quench the reaction mixture by pouring it over a large amount of crushed ice.

-

Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution.

-

The this compound product will precipitate out of the solution.

-

Collect the solid product by filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from warm, dry benzene to yield pure this compound as white crystals.[5]

-

Dry the product in a vacuum oven.

Experimental Workflow

The general workflow for the synthesis and purification of this compound via the Ritter reaction is depicted in the following diagram.

Conclusion

The Ritter reaction provides a robust and versatile method for the synthesis of this compound. By carefully selecting the source of the tert-butyl carbocation and controlling the reaction conditions, high yields of the desired product can be achieved. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field to successfully synthesize and purify this compound for various applications. Further optimization may be possible through the exploration of alternative acid catalysts, such as solid acids or ionic liquids, which may offer environmental and process advantages.

References

- 1. A detailed overview about this compound CAS 107-58-4 - Vinati Organics Limited [vinatiorganics.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Ritter reaction - Wikipedia [en.wikipedia.org]

- 4. Ritter Reaction [organic-chemistry.org]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of N-Tert-butylacrylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Tert-butylacrylamide (NTBA). The information is curated for researchers, scientists, and professionals in drug development who utilize NTBA in polymer synthesis, hydrogel formation, and other advanced applications. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for property determination, and includes visualizations to clarify workflows and molecular characteristics.

Core Physicochemical Properties

This compound is a monofunctional acrylamide (B121943) monomer notable for its bulky hydrophobic tert-butyl group. This structure imparts unique solubility and thermal stability characteristics to its polymers. A solid, colorless powder with a distinct smell, NTBA is a valuable monomer in the synthesis of polymers for various applications, including drug delivery systems and cell immobilization.[1]

Identification and Structure

| Property | Value | Reference |

| Chemical Name | N-(tert-Butyl)acrylamide | [2][3] |

| Synonyms | N-(1,1-Dimethylethyl)-2-propenamide, NTBA, t-Butylacrylamide | [1][2][3] |

| CAS Number | 107-58-4 | [1][2][3] |

| Molecular Formula | C₇H₁₃NO | [4][5] |

| Molecular Weight | 127.18 g/mol | [1][2][3][5][6] |

| Chemical Structure | CH₂=CHCONHC(CH₃)₃ | [1][3][6] |

Physical and Chemical Properties

A compilation of the key physicochemical data for this compound is presented below. It is important to note that minor variations in reported values can exist due to different experimental conditions and purity levels.

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid/powder | [2][7][8] |

| Melting Point | 126-131 °C | [1][3][7][9] |

| Boiling Point | ~233-236 °C (rough estimate) | [7][8] |

| Density | 0.876 - 1.20 g/cm³ | [1][2][4][8] |

| Vapor Pressure | 0.049 mmHg at 25°C; 0.385 Pa at 25°C | [7][8] |

| Water Solubility | 1 g/L at 30°C; up to 9 g/L at ambient conditions | [6][8][10] |

| Solubility in Organic Solvents | 3.8 g/L at 20°C | [7][8] |

| pKa | 15.11 ± 0.46 (Predicted) | [7][8] |

| LogP (Octanol-Water Partition Coefficient) | 1.1 - 1.478 | [8][10] |

| Flash Point | Not applicable (for the solid) | [1][3] |

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, a sharp melting range suggests a high degree of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[8] The tube is then tapped gently to ensure dense packing.[11]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.[1]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[1][11]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[11] For pure compounds, this range is typically narrow (0.5-1.0°C).[1]

Solubility Determination

The solubility of this compound in various solvents is a key parameter for its application in polymerization and formulation.

Methodology: Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., deionized water, ethanol) in a sealed, thermostatted vessel.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25°C or 30°C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A carefully measured aliquot of the clear, saturated supernatant is removed. The concentration of this compound in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a gravimetric method after solvent evaporation.

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L or mg/mL).

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound and is crucial for predicting its behavior in biological systems.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Dissolution: A known mass of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A measured volume of the solution is mixed with a measured volume of the other phase in a separatory funnel. The funnel is shaken gently for a set period to allow for partitioning of the solute between the two phases.

-

Equilibration and Separation: The mixture is allowed to stand until the two phases are clearly separated.

-

Quantification: The concentration of this compound in both the aqueous and the n-octanol phase is determined using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Synthesis of this compound

This compound is commonly synthesized via the Ritter reaction.[1]

Methodology: Ritter Reaction

-

Reaction Setup: Acrylonitrile and tert-butyl alcohol are reacted in the presence of a strong acid catalyst, such as sulfuric acid.[1]

-

Reaction Conditions: The reaction is typically carried out at controlled temperatures.

-

Purification: The product, this compound, is then purified, often through crystallization, to remove impurities and unreacted starting materials.

Structure-Property Relationships

The physicochemical properties of this compound are directly influenced by its molecular structure.

The presence of the bulky, non-polar tert-butyl group is the defining structural feature of NTBA. This group contributes significantly to the molecule's hydrophobic character, which in turn governs its solubility and partitioning behavior. The amide group, on the other hand, provides a degree of polarity and the capacity for hydrogen bonding.

This guide provides foundational data and methodologies essential for the effective use of this compound in research and development. For further information, consulting the cited references is recommended.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. pennwest.edu [pennwest.edu]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. sphinxsai.com [sphinxsai.com]

- 6. byjus.com [byjus.com]

- 7. store.astm.org [store.astm.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ijsr.net [ijsr.net]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

N-Tert-butylacrylamide CAS number and molecular weight

An In-depth Technical Guide to N-Tert-butylacrylamide: Properties, Synthesis, and Applications in Biomedical Research

This technical guide provides a comprehensive overview of this compound (NTBA), a versatile monomer with significant applications in materials science and drug delivery. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis protocols, and its role in the development of advanced biomedical systems.

Core Properties of this compound

This compound is a mono-substituted acrylamide (B121943) monomer known for its temperature-responsive characteristics when polymerized. It is a white, solid compound with the following key properties:

| Property | Value | Reference |

| CAS Number | 107-58-4 | [1][2][3][4][5] |

| Molecular Weight | 127.18 g/mol | [1][2][5][6] |

| Molecular Formula | C₇H₁₃NO | [3][4][5] |

| Melting Point | 126-130 °C | [2][4][5] |

| Appearance | White crystalline solid | [2][4] |

| Synonyms | NTBA, N-(1,1-Dimethylethyl)-2-propenamide | [1][4][5] |

Synthesis and Polymerization Protocols

NTBA is a critical component in the synthesis of thermoresponsive polymers and hydrogels. These materials exhibit a Lower Critical Solution Temperature (LCST), a property that allows them to undergo a phase transition from soluble to insoluble in aqueous solutions as the temperature increases. This behavior is highly valuable for applications such as controlled drug delivery and cell immobilization.[4]

Synthesis of this compound Monomer

A common method for synthesizing the NTBA monomer is through the Ritter reaction, which involves the reaction of acrylonitrile (B1666552) with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[2][5]

Experimental Protocol: Synthesis of NTBA Monomer

-

Materials: Acrylonitrile, tert-butyl alcohol, sulfuric acid.

-

Procedure:

-

Acrylonitrile and tert-butyl alcohol are reacted in the presence of a strong acid like sulfuric acid.[5]

-

The reaction mixture is then purified. This can be achieved through crystallization.[5]

-

For instance, adding water or a lower alcohol solution (pH 0.1-3) to the reaction mixture can precipitate this compound crystals.[5]

-

Free Radical Polymerization of NTBA-based Copolymers

NTBA is frequently copolymerized with other monomers to tune the properties of the resulting polymer, such as its LCST. A typical method for this is free radical polymerization.

Experimental Protocol: Synthesis of Poly(NTBA-co-N-vinylpyrrolidone)

-

Materials: this compound (NTBA), N-vinylpyrrolidone (NVP), Azobisisobutyronitrile (AIBN) (initiator), Dioxane (solvent).[3]

-

Procedure:

-

Dissolve a total of 5g of the monomers (NTBA and NVP) and 50 mg of AIBN initiator in Dioxane to form a homogenous solution.[3]

-

Flush the reaction mixture with oxygen-free dry nitrogen gas.[3]

-

Carry out the copolymerization reaction at 70°C.[3]

-

Precipitate the resulting copolymer by pouring the solution into ice-cold water.[3]

-

Wash the precipitated copolymer with methanol (B129727) to remove any unreacted monomers.[3]

-

Dry the final product in a vacuum oven for 24 hours.[3]

-

Applications in Drug Delivery and Biomedical Research

The thermoresponsive nature of NTBA-based polymers makes them highly suitable for "smart" drug delivery systems. These polymers can be designed to be soluble at room temperature and to form a gel at physiological temperatures, enabling the encapsulation and controlled release of therapeutic agents.[4]

Thermoresponsive Hydrogels for Controlled Drug Release

Hydrogels formulated from NTBA copolymers can encapsulate drugs in their swollen state at lower temperatures. As the temperature rises to the LCST, the hydrogel undergoes a phase transition, deswells, and releases the entrapped drug. This mechanism allows for targeted drug delivery to specific sites in the body, which can be induced by localized heating.

Cell Immobilization and Tissue Engineering

Hydrogels derived from NTBA are also explored for cell immobilization.[7][8] The porous structure of these hydrogels can provide a suitable microenvironment for cell encapsulation and growth, which is a key aspect of tissue engineering and regenerative medicine.[9]

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a typical experimental workflow for copolymer synthesis and the conceptual mechanism of thermoresponsive drug delivery.

Caption: Experimental workflow for the synthesis of NTBA copolymers.

Caption: Conceptual diagram of thermoresponsive drug delivery.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. ijsr.net [ijsr.net]

- 4. Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JP5428941B2 - Method for producing this compound with reduced coloring - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Review: Hydrogels for cell immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances of Macromolecular Hydrogels for Enzyme Immobilization in the Food Products - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of N-Tert-butylacrylamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Tert-butylacrylamide (N-TBA) in various organic solvents. The data and methodologies presented herein are critical for professionals engaged in polymer chemistry, pharmaceutical formulation, and organic synthesis, where N-TBA is a key monomer and intermediate.

Core Solubility Data

The solubility of this compound is significantly influenced by the nature of the solvent and the temperature. A systematic study published in the Journal of Chemical & Engineering Data provides extensive quantitative data on the solubility of N-TBA in a range of common organic solvents.[1][2][3][4] The following table summarizes the mole fraction solubility (x) of N-TBA at various temperatures.

| Temperature (K) | Dichloromethane | Ethanol (B145695) | Ethyl Acetate | N,N-Dimethylacetamide (DMAC) | N,N-Dimethylformamide (DMF) | Formamide | Water |

| 279.15 | 0.1682 | 0.1013 | 0.2015 | 0.5431 | 0.4567 | 0.0512 | 0.0115 |

| 284.15 | 0.1986 | 0.1198 | 0.2354 | 0.5898 | 0.5011 | 0.0613 | 0.0132 |

| 289.15 | 0.2331 | 0.1412 | 0.2741 | 0.6387 | 0.5478 | 0.0728 | 0.0151 |

| 294.15 | 0.2721 | 0.1659 | 0.3182 | 0.6896 | 0.5966 | 0.0859 | 0.0172 |

| 299.15 | 0.3163 | 0.1946 | 0.3683 | 0.7421 | 0.6473 | 0.1009 | 0.0196 |

| 304.15 | 0.3662 | 0.2278 | 0.4249 | 0.7959 | 0.6996 | 0.1181 | 0.0223 |

| 309.15 | 0.4225 | 0.2662 | 0.4885 | 0.8506 | 0.7533 | 0.1378 | 0.0253 |

| 314.15 | 0.4858 | 0.3106 | 0.5596 | 0.9059 | 0.8081 | 0.1605 | 0.0287 |

| 319.15 | 0.5568 | 0.3618 | 0.6385 | - | 0.8637 | 0.1866 | 0.0325 |

| 324.15 | 0.6361 | 0.4208 | 0.7258 | - | 0.9201 | 0.2166 | 0.0368 |

| 329.15 | 0.7245 | 0.4886 | 0.8217 | - | - | 0.2511 | 0.0417 |

| 334.15 | 0.8225 | 0.5663 | 0.9265 | - | - | 0.2907 | 0.0473 |

| 339.15 | - | 0.6551 | - | - | - | 0.3359 | 0.0536 |

| 344.15 | - | 0.7562 | - | - | - | 0.3876 | 0.0608 |

| 349.15 | - | 0.8709 | - | - | - | 0.4465 | 0.0691 |

| 353.15 | - | - | - | - | - | 0.5021 | 0.0768 |

Data sourced from the Journal of Chemical & Engineering Data.[1][2][3][4]

As evidenced by the data, the solubility of N-TBA generally increases with temperature across all tested solvents. The highest solubility is observed in N,N-dimethylacetamide (DMAC) and N,N-dimethylformamide (DMF), making them excellent choices for purification processes like recrystallization.[3] Conversely, N-TBA exhibits sparse solubility in water.[1][5] Other sources indicate good solubility in ethanol and acetone.[5]

Experimental Protocol for Solubility Determination

The presented solubility data was obtained using the synthetic method.[1][2][4] This experimental protocol is a standard technique for determining the solubility of a solid in a liquid. The following is a detailed description of the methodology.

Materials and Apparatus:

-

Solute: this compound (purity > 99%)

-

Solvents: Ethyl acetate, ethanol, dichloromethane, water, formamide, N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAC) (analytical grade)

-

Apparatus: A jacketed glass vessel equipped with a magnetic stirrer, a precision thermometer, and a laser light source and detector.

Procedure:

-

A known mass of the solvent is charged into the jacketed glass vessel.

-

The temperature of the vessel is controlled by circulating a fluid from a thermostat bath.

-

The solvent is continuously stirred to ensure thermal equilibrium.

-

A known mass of this compound is incrementally added to the solvent at a constant temperature.

-

The dissolution of the solid is monitored by observing the intensity of the laser light transmitted through the solution.

-

The point at which the last solid particle dissolves, indicated by a stable and maximum light intensity, is considered the saturation point.

-

The total mass of the solute added to the known mass of the solvent at that specific temperature is recorded to calculate the mole fraction solubility.

-

This procedure is repeated at different temperatures to generate the solubility curve.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the synthetic method for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Solvent Polarity and Solubility Relationship

The solubility of a solute is often correlated with the polarity of the solvent. The following diagram illustrates the general relationship between solvent polarity and the solubility of this compound, a moderately polar compound.

Caption: Solvent polarity and N-TBA solubility relationship.

References

N-Tert-butylacrylamide 'H NMR and ¹³C NMR spectral analysis

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of N-tert-butylacrylamide

This technical guide provides a comprehensive analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of this compound. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of molecules. This document details the assignment of chemical shifts and coupling constants, outlines the experimental methodology for data acquisition, and presents the structural-spectral correlations visually.

Molecular Structure and NMR Assignments

This compound (NTB) is an amide monomer with the chemical formula C₇H₁₃NO.[1][2] Its structure consists of a vinyl group, an amide linkage, and a tert-butyl group. Understanding the chemical environment of each proton and carbon atom is key to interpreting its NMR spectra.

Caption: Molecular structure of this compound with atom numbering for NMR signal assignment.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the vinyl, N-H, and tert-butyl protons. The solvent used for analysis is typically deuterated chloroform (B151607) (CDCl₃).[3]

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| tert-butyl (9H, -C(CH₃)₃) | 1.42 | Singlet (s) | N/A |

| Vinyl (2H, =CH₂) | 5.59 - 6.28 | Multiplet (m) | Not specified |

| N-H (1H, -NH-) | 7.27 | Singlet (s, broad) | N/A |

Table 1: Summary of ¹H NMR spectral data for this compound in CDCl₃.[4]

The nine protons of the tert-butyl group are chemically equivalent and appear as a sharp singlet at approximately 1.42 ppm due to the absence of adjacent protons for coupling. The vinyl protons (=CH₂) appear as a complex multiplet in the range of 5.59-6.28 ppm.[4] The amide proton (-NH-) typically presents as a broad singlet around 7.27 ppm.[4]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The signals are assigned based on their chemical environment.

| Carbon Assignment | Chemical Shift (δ) ppm |

| -C (CH₃)₃ | 28.7 |

| -C (CH₃)₃ | 51.5 |

| =C H₂ | 126.0 |

| -C H= | 130.8 |

| -C =O | 165.0 |

Table 2: Summary of ¹³C NMR spectral data for this compound in CDCl₃. (Note: Specific peak assignments may vary slightly between sources and require 2D NMR for definitive confirmation).

Experimental Protocols

The acquisition of NMR spectra for this compound follows standard procedures for small organic molecules.

Sample Preparation: this compound is typically dissolved in a deuterated solvent, most commonly CDCl₃, to a suitable concentration for NMR analysis.[3][5][6] An internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing, although modern spectrometers can reference the residual solvent peak.

Instrumentation and Data Acquisition: Spectra are recorded on a high-resolution NMR spectrometer, such as a 400 MHz instrument.[4]

-

¹H NMR: A typical pulse-acquire sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay (e.g., 1-5 seconds) to allow for full magnetization recovery between pulses, and an appropriate spectral width to encompass all proton signals.[7]

-

¹³C NMR: A proton-decoupled experiment is standard, resulting in singlets for all carbon signals. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[7]

Caption: A generalized experimental workflow for acquiring NMR spectra of this compound.

Spectral Interpretation and Logical Relationships

The correlation between the molecular structure and the resulting NMR spectrum is fundamental to spectral analysis. Each unique chemical environment within the molecule gives rise to a distinct signal, and the interactions between neighboring nuclei dictate the splitting patterns observed.

Caption: Logical relationship between molecular structure and the key features of its NMR spectrum.

References

- 1. tert-Butylacrylamide | C7H13NO | CID 7877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

thermal properties and melting point of N-Tert-butylacrylamide

An In-depth Technical Guide on the Thermal Properties of N-Tert-butylacrylamide

This technical guide provides a comprehensive overview of the thermal properties of this compound (N-TBA), a monomer increasingly utilized in the development of advanced polymers for various applications, including drug delivery systems.[1] This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering detailed data, experimental methodologies, and a visual representation of its synthesis.

Core Thermal and Physical Properties

This compound is a white, crystalline solid known for its temperature sensitivity, a characteristic that makes it a valuable component in thermo-responsive polymers.[1] A summary of its key thermal and physical properties is presented in the table below.

| Property | Value | Source |

| Melting Point | 126-129 °C | [1] |

| 128-130 °C | [2][3][4] | |

| 126-132 °C | [5] | |

| 92-94 °C | [6][7] | |

| Boiling Point | 235.98 °C (estimate) | [4] |

| Flash Point | Not Applicable | [1] |

| Decomposition | Stable under normal conditions. Thermal decomposition can release irritating gases and vapors. | [2] |

| Density | 1.20 g/cm³ | [1][3] |

| 0.92 g/cm³ | [6] | |

| 1.0083 g/cm³ (estimate) | [4] | |

| Molecular Weight | 127.18 g/mol | [1][3][6] |

| 127.19 g/mol | [2] |

Note: Discrepancies in reported melting points and densities can arise from variations in purity and experimental conditions.

Experimental Protocols

The characterization of the thermal properties of this compound typically involves techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Melting Point Determination

DSC is a fundamental thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8][9][10] This method provides precise determination of the melting point (Tm) and the enthalpy of fusion.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 3-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Thermal Program: The furnace is heated at a constant rate, for instance, 10 °C/min, over a temperature range that encompasses the expected melting point (e.g., 25 °C to 150 °C).

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

-

Data Analysis: The melting point is determined as the peak temperature of the endothermic event on the resulting thermogram. The area under the peak corresponds to the heat of fusion.[10]

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of this compound.

Methodology:

-

Sample Preparation: A small amount of the this compound sample is placed in a tared TGA pan.

-

Instrument Setup: The pan is placed onto the TGA's microbalance.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) to a temperature beyond its decomposition point.

-

Data Acquisition: The mass of the sample is continuously recorded as the temperature increases.

-

Data Analysis: The resulting TGA curve plots percentage weight loss against temperature. The onset temperature of significant weight loss indicates the beginning of decomposition.

Synthesis of this compound

This compound is commonly synthesized via the Ritter reaction, which involves the reaction of isobutylene (B52900) (or tert-butyl alcohol) with acrylonitrile (B1666552) in the presence of a strong acid like sulfuric acid.[1][11]

Experimental Protocol for Synthesis:

-

Reactant Preparation: Acrylonitrile is purified by washing with an aqueous NaOH solution to remove inhibitors, followed by a wash with aqueous orthophosphoric acid to remove basic impurities, and finally with distilled water. It is then dried over anhydrous CaCl2 and distilled under reduced pressure.[7][12][13]

-

Reaction: Tert-butyl alcohol is reacted with the purified acrylonitrile in the presence of a strong acid catalyst.[7][12]

-

Purification: The resulting this compound can be purified by recrystallization from a suitable solvent, such as warm dry benzene (B151609) or by dissolving in heated methanol (B129727) and then precipitating by cooling.[7][11]

-

Characterization: The final product is typically a white crystalline solid.[7] The identity and purity of the synthesized monomer can be confirmed using techniques like 1H-NMR and 13C-NMR spectroscopy.[7]

Synthesis Workflow

The following diagram illustrates the synthesis of this compound via the Ritter Reaction.

Caption: Synthesis of this compound via the Ritter Reaction.

References

- 1. A detailed overview about this compound CAS 107-58-4 - Vinati Organics Limited [vinatiorganics.com]

- 2. fishersci.com [fishersci.com]

- 3. TBAA – Atvantic Finechem Pvt. Ltd. [atvanticfinechem.com]

- 4. lookchem.com [lookchem.com]

- 5. B20394.22 [thermofisher.com]

- 6. N-Tertiary Butyl Acrylamide Manufacturer & Suppliers |ELVISC-ntBAAM - Elchemy [elchemy.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. mdpi.com [mdpi.com]

- 9. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 10. pslc.ws [pslc.ws]

- 11. JP5428941B2 - Method for producing this compound with reduced coloring - Google Patents [patents.google.com]

- 12. ijsr.net [ijsr.net]

- 13. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide to the Hydrophobicity of N-Tert-butylacrylamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hydrophobic properties of N-tert-butylacrylamide (TBAm), a key monomer in the development of advanced biomaterials. We will delve into the fundamental physicochemical properties of TBAm, its influence on polymer characteristics, and the experimental protocols used to quantify its hydrophobicity.

Core Hydrophobicity of this compound Monomer

This compound is classified as a hydrophobic acrylamide (B121943) monomer.[1][2] Its hydrophobicity is primarily attributed to the bulky, nonpolar tert-butyl group attached to the amide nitrogen. This characteristic significantly influences its solubility and partitioning behavior in different solvent systems.

Physicochemical Data

The hydrophobicity of a molecule can be quantified through several parameters, most notably the octanol-water partition coefficient (LogP) and aqueous solubility. Below is a summary of the reported values for TBAm.

| Parameter | Value | Temperature (°C) | Source(s) |

| LogP | 1.478 | Not Specified | [3] |

| 1.45 | 25 | [2][4] | |

| XLogP3 | 1.1 | Not Specified | [3] |

| Water Solubility | 1 g/L | 30 | [2][3] |

| Should be soluble up to at least 9 g/L | Ambient | [5][6] | |

| Solubility in Organic Solvents | 3.8 g/L | 20 | [3][7] |

| Dissolves well in ethanol, acetone, and dimethylformamide | Not Specified | [8] |

Influence of TBAm on Polymer Properties

The true utility of TBAm's hydrophobicity is realized when it is polymerized, particularly in copolymers with hydrophilic monomers like N-isopropylacrylamide (NIPAM). These copolymers are well-known for their "smart" or "thermoresponsive" behavior in aqueous solutions, exhibiting a Lower Critical Solution Temperature (LCST).[9][10]

Below the LCST, the polymer chains are hydrated and soluble. As the temperature increases above the LCST, the polymer undergoes a phase transition, becoming dehydrated and insoluble. The incorporation of the hydrophobic TBAm monomer into a polymer like poly(N-isopropylacrylamide) (PNIPAM) modulates this LCST. Specifically, increasing the content of TBAm enhances the overall hydrophobicity of the copolymer, leading to a decrease in its LCST.[9] This tunable property is crucial for applications in drug delivery and tissue engineering, where precise temperature control over material properties is required.[1][11]

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (LogP)

A standard method for the experimental determination of LogP is the Shake Flask Method , as described in OECD Guideline 107.[3][4]

Principle: A known amount of the substance is partitioned between two immiscible phases, n-octanol and water. After equilibration, the concentration of the substance in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.[6][8]

Methodology:

-

Preparation of Solutions: Prepare a stock solution of this compound in n-octanol. The concentration should not exceed 0.01 mol/L.[6]

-

Partitioning: In a vessel, combine measured volumes of n-octanol (saturated with water) and water (saturated with n-octanol). Add a known volume of the TBAm stock solution.

-

Equilibration: Agitate the vessel at a constant temperature (between 20-25°C) until equilibrium is reached.[4] This can be achieved by mechanical shaking.

-

Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean separation.[6]

-

Concentration Analysis: Determine the concentration of TBAm in both the aqueous and n-octanol phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in water] The LogP is the base-10 logarithm of P.

-

Replication: The experiment should be performed in triplicate with varying volume ratios of n-octanol and water. The resulting LogP values should be within a range of ± 0.3 units.[1]

Synthesis of a Thermoresponsive Copolymer: Poly(NIPAM-co-TBAm)

The following is a representative protocol for the free radical polymerization of N-isopropylacrylamide (NIPAM) and this compound (TBAm).[12][13]

Materials:

-

N-isopropylacrylamide (NIPAM)

-

This compound (TBAm)

-

Azobisisobutyronitrile (AIBN) as an initiator

-

Anhydrous solvent (e.g., benzene, dioxane, or dimethylformamide)[12][13][14]

Methodology:

-

Monomer and Initiator Dissolution: Dissolve the desired molar ratio of NIPAM and TBAm, along with AIBN (typically around 1 mol% of the total monomer content), in the chosen anhydrous solvent in a reaction vessel.

-

Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: Seal the reaction vessel and place it in a preheated oil bath at a temperature suitable for AIBN initiation (typically 60-70°C).[12][13] Allow the reaction to proceed for a set time (e.g., 24 hours).

-

Precipitation and Purification: After cooling, precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold diethyl ether or ice-cold water.[13][14]

-

Washing and Drying: Collect the precipitated polymer by filtration. Wash it several times with the non-solvent to remove unreacted monomers and initiator. Dry the purified polymer in a vacuum oven until a constant weight is achieved.[14]

Measurement of the Lower Critical Solution Temperature (LCST)

Turbidimetry is a common and straightforward method to determine the cloud point, which is taken as the LCST for a given polymer concentration.[5]

Principle: As a solution of a thermoresponsive polymer is heated past its LCST, the polymer aggregates, causing the solution to become turbid. This change in turbidity can be measured as a decrease in light transmittance (or an increase in absorbance) with a UV-Vis spectrophotometer.[5]

Methodology:

-

Solution Preparation: Prepare a dilute aqueous solution of the synthesized poly(NIPAM-co-TBAm) (e.g., 1 mg/mL).

-

Spectrophotometer Setup: Place the polymer solution in a cuvette inside a UV-Vis spectrophotometer equipped with a temperature controller.

-

Temperature Scan: Monitor the transmittance (or absorbance) of the solution at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a constant rate (e.g., 1°C/minute).

-

LCST Determination: Plot transmittance versus temperature. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

Visualizations of Key Processes

Thermoresponsive Behavior in Cell Sheet Engineering

The diagram below illustrates the mechanism by which the temperature-dependent hydrophobicity of a TBAm-containing copolymer is utilized in cell sheet engineering. At 37°C, the polymer surface is hydrophobic, promoting cell adhesion and proliferation. When the temperature is lowered, the surface becomes hydrophilic, causing the confluent cell sheet to detach with its extracellular matrix intact.[15][16]

Caption: Thermoresponsive behavior of a TBAm-copolymer surface for cell sheet engineering.

Experimental Workflow for Hydrophobicity Characterization

This diagram outlines the logical flow from the synthesis of a TBAm-containing polymer to the characterization of its hydrophobic properties.

Caption: Workflow for synthesis and hydrophobicity characterization of a TBAm copolymer.

References

- 1. oecd.org [oecd.org]

- 2. researchgate.net [researchgate.net]

- 3. oecd.org [oecd.org]

- 4. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 5. benchchem.com [benchchem.com]

- 6. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 9. Thermoresponsive polymers with lower critical solution temperature: From fundamental aspects and measuring techniques to recommended turbidimetry conditions - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 10. Frontiers | Hybrid Thermo-Responsive Polymer Systems and Their Biomedical Applications [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. ijsr.net [ijsr.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

N-tert-butylacrylamide: A Comprehensive Technical Guide to Safety, Handling, and Toxicological Assessment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for N-tert-butylacrylamide (NTBA). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this chemical safely and responsibly. This guide summarizes key quantitative data in structured tables, details relevant experimental protocols based on international guidelines, and provides visual representations of safety workflows and logical relationships.

Chemical Identification and Physical Properties

This compound is a monofunctional acrylamide (B121943) monomer. It is a white, crystalline solid at room temperature and is used in the synthesis of polymers for various applications, including in the pharmaceutical and biomedical fields.

| Property | Value | Reference |

| CAS Number | 107-58-4 | [1] |

| Molecular Formula | C₇H₁₃NO | [1] |

| Molecular Weight | 127.18 g/mol | [1] |

| Appearance | White to off-white crystalline solid/powder | [1][2] |

| Melting Point | 126-130 °C | [1][2] |

| Boiling Point | 215 °C at 760 mmHg (decomposes) | [2] |

| Density | 1.015 g/cm³ at 25 °C | [2] |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. Slightly soluble in water. | [2] |

| Vapor Pressure | 0.02 mmHg at 25 °C | [2] |

Hazard Identification and Classification

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It is important to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.

| Hazard Classification | GHS Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

Data sourced from multiple safety data sheets.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and ensure the stability of this compound.

Handling:

-

Use in a well-ventilated area or under a chemical fume hood.[2]

-

Avoid breathing dust.

-

Avoid contact with skin, eyes, and clothing.[2]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

-

Wash hands thoroughly after handling.[2]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-

Keep away from heat, sparks, and open flames.

-

Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate and appropriate action is necessary.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[2] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2] |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2] |

Accidental Release Measures:

-

Evacuate the area and ventilate it.

-

Wear appropriate personal protective equipment.

-

For small spills, sweep up the material and place it in a suitable disposal container. Avoid generating dust.

-

For large spills, dike the area to prevent spreading and collect the material for disposal.

Toxicological Information

The toxicological properties of this compound have been evaluated through various studies. The following table summarizes the available acute toxicity data.

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 300 - 2000 mg/kg bw |

| LD50 | Rabbit | Dermal | > 2000 mg/kg bw |

| LC50 | Rat | Inhalation | No data available |

Data is a composite from multiple safety data sheets and may not be from studies conducted under specific OECD guidelines.

Experimental Protocols

The following sections detail the methodologies for key toxicological assessments as prescribed by the Organisation for Economic Co-operation and Development (OECD) guidelines. These protocols represent the standard for regulatory safety testing.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance. It is a stepwise procedure with the use of a small number of animals per step.[3]

Principle: A single sex (typically females) is used in a stepwise procedure. Each step involves dosing three animals with a fixed dose. The absence or presence of mortality in a step determines the next step: either dosing at a higher or lower fixed dose level or stopping the test.[3]

Methodology:

-

Animal Selection: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) are used.[3]

-

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, with a short fasting period before dosing.[3]

-

Dose Preparation: The test substance is typically administered in a constant volume over the range of doses to be tested. The vehicle should be chosen to ensure optimal solubility and stability of the test substance and should be non-toxic.

-

Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[3]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.[4]

-

Necropsy: All animals (including those that die during the test and those euthanized at the end) are subjected to a gross necropsy.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This guideline describes a procedure for the assessment of acute skin irritation and corrosion.[5]

Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal. The degree of irritation or corrosion is evaluated at specific intervals.[6]

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are typically used.[5]

-

Preparation of the Skin: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.

-

Application of the Test Substance: A gauze patch of approximately 2.5 cm x 2.5 cm is loaded with 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance and applied to the clipped skin. The patch is covered with an occlusive dressing.[5]

-

Exposure Duration: The exposure period is typically 4 hours.[5]

-

Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. Dermal reactions (erythema and edema) are graded and recorded at 1, 24, 48, and 72 hours after patch removal. The observation period may be extended up to 14 days to determine the reversibility of the effects.[6]

-

Scoring: The Draize scoring system is used to evaluate the severity of the skin reactions.

Acute Eye Irritation/Corrosion - OECD Guideline 405

This guideline provides a method for determining the potential of a substance to cause eye irritation or corrosion.[7][8][9]

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal. The untreated eye serves as a control. The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[7][8][9]

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are the preferred species.[7][8][9]

-

Application of the Test Substance: A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye. The eyelids are then gently held together for about one second.[7][8][9]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The observation period may be extended if the effects are not resolved.[7][8][9]

-

Scoring: The Draize scoring system is used to evaluate the severity of ocular lesions.

Visualizations

The following diagrams illustrate key logical relationships and workflows related to the safe handling and assessment of this compound.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. :: Environmental Analysis Health and Toxicology [eaht.org]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. search.library.doc.gov [search.library.doc.gov]

- 9. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of N-Tert-butylacrylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of N-tert-butylacrylamide, a monomer with significant applications in polymer chemistry and materials science. Understanding its solid-state conformation is crucial for predicting its reactivity, polymerization behavior, and the properties of the resulting polymers. This document summarizes the key crystallographic data, details the experimental procedures for its determination, and presents a logical workflow for such an analysis.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO | |

| Molecular Weight | 127.18 g/mol | |

| Melting Point | 126-129 °C | |

| IUPAC Name | N-(tert-butyl)prop-2-enamide | |

| CAS Number | 107-58-4 |

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are available through the Cambridge Crystallographic Data Centre (CCDC). This repository is the world's leading resource for small-molecule crystal structures. While the specific CCDC deposition number for the seminal work by Kashino et al. was not retrieved in the immediate search, the existence of the determined structure is confirmed in the scientific literature. For researchers requiring the full crystallographic information file (CIF), a search of the CCDC database using the compound name or the original publication details is recommended.

The following tables summarize the essential crystallographic parameters that would be contained within the CIF file.

Table 2: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Crystal system | (Data to be extracted from CCDC/CIF file) |

| Space group | (Data to be extracted from CCDC/CIF file) |

| a (Å) | (Data to be extracted from CCDC/CIF file) |

| b (Å) | (Data to be extracted from CCDC/CIF file) |

| c (Å) | (Data to be extracted from CCDC/CIF file) |

| α (°) | (Data to be extracted from CCDC/CIF file) |

| β (°) | (Data to be extracted from CCDC/CIF file) |

| γ (°) | (Data to be extracted from CCDC/CIF file) |

| Volume (ų) | (Data to be extracted from CCDC/CIF file) |

| Z | (Data to be extracted from CCDC/CIF file) |

| Density (calculated) (g/cm³) | (Data to be extracted from CCDC/CIF file) |

| Absorption coefficient (mm⁻¹) | (Data to be extracted from CCDC/CIF file) |

| F(000) | (Data to be extracted from CCDC/CIF file) |

| Crystal size (mm³) | (Data to be extracted from CCDC/CIF file) |

| θ range for data collection (°) | (Data to be extracted from CCDC/CIF file) |

| Reflections collected | (Data to be extracted from CCDC/CIF file) |

| Independent reflections | (Data to be extracted from CCDC/CIF file) |

| R(int) | (Data to be extracted from CCDC/CIF file) |

| Goodness-of-fit on F² | (Data to be extracted from CCDC/CIF file) |

| Final R indices [I>2σ(I)] | (Data to be extracted from CCDC/CIF file) |

| R indices (all data) | (Data to be extracted from CCDC/CIF file) |

Table 3: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| (Atom1-Atom2) | (Data to be extracted from CCDC/CIF file) |

| (...) | (...) |

Table 4: Selected Bond Angles (°)

| Atoms | Angle (°) |

| (Atom1-Atom2-Atom3) | (Data to be extracted from CCDC/CIF file) |

| (...) | (...) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Ritter reaction, which involves the reaction of acrylonitrile (B1666552) with isobutylene (B52900) in the presence of a strong acid like sulfuric acid.

Detailed Methodology:

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with acrylonitrile and sulfuric acid.

-

Reactant Addition: Isobutylene is then slowly added to the stirred mixture while maintaining a controlled temperature.

-

Reaction Quenching and Neutralization: After the reaction is complete, the mixture is carefully quenched with water or an ice-water mixture. The acidic solution is then neutralized with a base, such as sodium hydroxide, to precipitate the crude this compound.

-

Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent, such as benzene (B151609) or an alcohol-water mixture, to yield pure crystalline this compound.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown by slow recrystallization from a saturated solution.

Detailed Methodology:

-

Solvent Selection: A suitable solvent is chosen in which this compound has moderate solubility at room temperature and higher solubility at elevated temperatures.

-

Preparation of Saturated Solution: A saturated solution of this compound is prepared by dissolving the compound in the chosen solvent at an elevated temperature.

-

Slow Cooling: The hot, saturated solution is allowed to cool slowly and undisturbed to room temperature. This slow cooling process promotes the formation of a small number of crystal nuclei and their subsequent growth into larger, well-ordered single crystals.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.

X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Detailed Methodology:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. A complete dataset of diffraction intensities is collected by rotating the crystal and recording the diffraction pattern at various orientations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². This process yields the final atomic coordinates, bond lengths, and bond angles.

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of this compound.

Caption: Workflow for Crystal Structure Determination.

N-Tert-butylacrylamide: A Technical Guide to Commercial Sources, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tert-butylacrylamide (NTBA) is a versatile monomer increasingly utilized in the development of advanced polymers for biomedical and pharmaceutical applications. Its unique properties, including thermal stability and hydrophobicity, make it a valuable component in the synthesis of materials for drug delivery systems, hydrogels, and other medical devices. This technical guide provides an in-depth overview of the commercial sources of NTBA, typical purity specifications, and detailed experimental protocols for its synthesis, purification, and analysis.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of commercially available NTBA typically ranges from 97% to over 99%, with the analytical method for purity determination often being Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Below is a summary of representative commercial sources and their stated purity levels.

Table 1: Commercial Sources of this compound

| Supplier | Product Number | Stated Purity | Analytical Method |

| Tokyo Chemical Industry (TCI) | B0703 | >98.0% | GC |

| Sigma-Aldrich | 411779 | 97% | - |

| Lab Pro Inc. | B0703-100G | Min. 98.0% | GC, T |

| Weifang Jinshi New Materials Co., Ltd. | - | ≥99.0% | HPLC |

| Elchemy | ELVISC-ntBAAM | High Purity | - |

| Vinati Organics | - | High Purity | - |

It is important for researchers to note that the actual purity can vary between batches, and independent verification is recommended for critical applications.

Synthesis and Purification

The industrial synthesis of this compound is typically achieved through the Ritter reaction, which involves the reaction of an alkene (isobutylene) or a tertiary alcohol (tert-butyl alcohol) with a nitrile (acrylonitrile) in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol: Synthesis of this compound via Ritter Reaction

This protocol is a generalized procedure based on literature descriptions of the Ritter reaction for the synthesis of N-substituted amides.[1][2][3]

Materials:

-

tert-Butyl alcohol

-

Concentrated Sulfuric Acid

-

Ice

-

Distilled water

-

Benzene (for recrystallization)

-

Sodium Hydroxide (B78521) solution (for neutralization)

-

Anhydrous Calcium Chloride (for drying)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 5 mL of acrylonitrile in an ice bath.

-

Acid Addition: Slowly add 5 mL of concentrated sulfuric acid to the cooled acrylonitrile with continuous stirring, ensuring the temperature is maintained below 10 °C.

-

Alcohol Addition: While maintaining the cold temperature, add 5 mL of tert-butyl alcohol dropwise from the dropping funnel with vigorous stirring.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Workup: Transfer the viscous reaction mixture into a beaker containing chipped ice and water.

-

Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until the pH is neutral. The crude this compound will precipitate as a white solid.

-

Isolation: Isolate the solid product by vacuum filtration and wash thoroughly with cold distilled water.

Experimental Protocol: Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product with higher purity.

Materials:

-

Crude this compound

-

Benzene (warm and dry)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Buchner funnel and filter flask

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of warm, dry benzene. Heat the mixture gently to facilitate dissolution.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, white crystals of pure this compound will form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold benzene. The purified crystals are then dried in a vacuum oven. A reported yield for this process is 87%.[4][5]

Purity Analysis

The purity of this compound is crucial for its performance in polymerization and other applications. HPLC and GC-MS are the most common analytical techniques for determining the purity and identifying any impurities.

Experimental Protocol: HPLC Analysis of this compound

This protocol is based on a general reversed-phase HPLC method suitable for the analysis of acrylamide (B121943) derivatives.[6]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., Newcrom R1).[6]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to improve peak shape.[6] The exact gradient or isocratic conditions would need to be optimized for the specific column and system.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the acrylamide chromophore absorbs (e.g., around 210-220 nm).

-

Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration. Dissolve the sample to be analyzed in the mobile phase.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a known volume of the standard solution to determine the retention time and response factor.

-

Inject the sample solution.

-

The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Experimental Protocol: GC-MS Analysis of this compound

GC-MS is a powerful technique for both the quantification of purity and the identification of volatile impurities.

Instrumentation and Conditions:

-

GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms or equivalent).

-

Injector: Split/splitless injector, typically operated in split mode.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at 80°C, holding for a few minutes, and then ramping up to a higher temperature (e.g., 280°C) to elute all components.

-